5-Hydroxyflavone
Overview
Description
NSC-26745, also known as 5-Hydroxyflavone or Primuletin, is a naturally occurring flavonoid compound. It is a member of the flavone family, which is characterized by a 2-phenylchromen-4-one structure. This compound is found in various plants and has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
5-Hydroxyflavone, a flavonoid, has been found to interact with various targets. It is known to have a significant inhibitory activity against the androgen receptor (AR)-mediated signaling cascades . It also shows potential as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in yeast .
Mode of Action
This compound interacts with its targets and induces changes in their function. For instance, it decreases AR stability and amino-terminal/carboxyl-terminal (N–C) interaction of AR, thereby thwarting transactivation of AR target genes and downregulating AR protein levels . In yeast, it alleviates the Ca2+ induced severe growth defect, abnormal budding morphology, and G2 cell-cycle delay .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to have antioxidant properties, which are key to its anti-oxidation activity . It also plays a role in the Ca2+ signaling pathway, which is crucial for numerous biological processes, including cell proliferation, muscle contraction, fertilization, development, motility, memory, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound, like other flavonoids, involves absorption, distribution, metabolism, and excretion (ADME). Flavonoids are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have vasorelaxing effects, which are mediated by calcium-activated potassium channels . It also exhibits cardioprotective effects against the injury induced by drastic ischemia/reperfusion (I/R) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as cyclodextrin polymers, can affect its solubility and thus its bioavailability . Moreover, the compound’s action can be influenced by the physiological environment, such as the pH and the presence of other molecules in the body .
Biochemical Analysis
Biochemical Properties
5-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been suggested that this compound may have vasorelaxing properties, possibly involving calcium-activated potassium channels
Cellular Effects
This compound has been shown to exhibit no cytotoxic activity against various cell lines, suggesting it may have a minimal impact on cell function . It has been associated with vasorelaxing effects, which could influence cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is believed to exert its effects at the molecular level through various interactions with biomolecules. For instance, it may interact with calcium-activated potassium channels, influencing their activity
Metabolic Pathways
It is known that flavonoids can undergo various metabolic processes, including glycosylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-26745 typically involves the condensation of 2’,6’-dihydroxyacetophenone with benzoyl chloride. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The resulting intermediate undergoes cyclization to form the flavone structure .
Industrial Production Methods
Industrial production of NSC-26745 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
NSC-26745 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The hydroxyl group can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Methylation can be achieved using methyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones
Reduction: Flavanones
Substitution: Methylated or acetylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Studied for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing oxidative stress.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
NSC-26745 is unique among flavonoids due to its specific structure and properties. Similar compounds include:
5-Hydroxy-2-phenylchromone: Shares a similar structure but differs in its biological activity.
Chrysin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different molecular targets.
Luteolin: Known for its strong anti-inflammatory and anticancer activities, but with a different hydroxylation pattern.
NSC-26745 stands out due to its specific hydroxylation at the 5-position, which contributes to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-hydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLVRRCNVHZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197690 | |
Record name | 5-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-78-1 | |
Record name | 5-Hydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-phenyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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